molecular formula C18H18N6O2S B2677156 2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyridine-3-carboxamide CAS No. 1100148-88-6

2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyridine-3-carboxamide

Cat. No.: B2677156
CAS No.: 1100148-88-6
M. Wt: 382.44
InChI Key: RDYREKKYNDKRHE-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a triazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Reduced amide or triazole derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Pharmaceuticals: It is explored as a potential drug candidate for treating fungal infections, given the presence of the triazole ring, which is known for its antifungal properties.

    Materials Science: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyridine-3-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as cytochrome P450, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes.

    Pathway Modulation: It modulates signaling pathways related to cell proliferation and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, also containing a triazole ring.

    Rufinamide: An anticonvulsant drug with a triazole core.

Uniqueness

2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyridine-3-carboxamide is unique due to its combination of a pyridine ring, a triazole ring, and a carboxamide group, which provides a distinct set of chemical and biological properties. This combination allows for diverse applications in medicinal chemistry, pharmaceuticals, and materials science, setting it apart from other similar compounds.

Properties

IUPAC Name

2-methylsulfanyl-N-[4-[2-(1,2,4-triazol-1-yl)propanoylamino]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2S/c1-12(24-11-19-10-21-24)16(25)22-13-5-7-14(8-6-13)23-17(26)15-4-3-9-20-18(15)27-2/h3-12H,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYREKKYNDKRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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